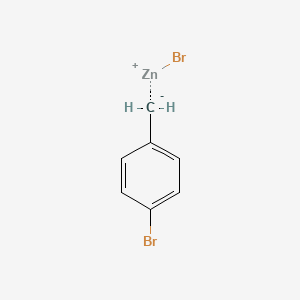

4-Bromobenzylzinc bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromobenzylzinc bromide is a compound with the molecular formula C7H6Br2Zn . It has a molecular weight of 315.3 g/mol . It is commonly used in laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

The molecular structure of 4-Bromobenzylzinc bromide consists of a benzyl group (a benzene ring attached to a CH2 group) bonded to a zinc atom, which is also bonded to a bromine atom . The InChI string of the compound is InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7 (8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 .

Physical And Chemical Properties Analysis

4-Bromobenzylzinc bromide has a molecular weight of 315.3 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 313.81072 g/mol, and its monoisotopic mass is 311.81277 g/mol .

科学的研究の応用

Material Science: Electrochemistry in Batteries

In the field of material science, particularly in the development of Zinc–Bromine Rechargeable Batteries (ZBRBs) , 4-Bromobenzylzinc bromide plays a role in the electrochemistry of energy storage materials . ZBRBs are considered powerful candidates for next-generation energy storage systems due to their lower material cost, deep discharge capability, non-flammable electrolytes, and good reversibility.

Safety and Hazards

4-Bromobenzylzinc bromide is classified as a flammable liquid (Category 2), eye irritant (Category 2A), and suspected carcinogen (Category 2) . It may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

作用機序

Target of Action

4-Bromobenzylzinc bromide is an organozinc reagent . It is primarily used as a reagent in the synthesis of aromatic compounds . The primary targets of this compound are therefore the reactant molecules in these synthesis reactions.

Mode of Action

The mode of action of 4-Bromobenzylzinc bromide involves its reaction with other compounds during the synthesis of aromatic compounds . As an organozinc reagent, it can participate in various chemical reactions, including Negishi coupling and other cross-coupling reactions, contributing to the formation of carbon-carbon bonds.

Biochemical Pathways

The specific biochemical pathways affected by 4-Bromobenzylzinc bromide would depend on the particular synthesis reaction in which it is used. In general, it plays a role in the synthesis of aromatic compounds, contributing to the formation of new carbon-carbon bonds .

Result of Action

The result of the action of 4-Bromobenzylzinc bromide is the formation of new aromatic compounds through the synthesis reactions in which it participates . The specific molecular and cellular effects would depend on the particular compounds being synthesized.

Action Environment

The action of 4-Bromobenzylzinc bromide is influenced by various environmental factors. For instance, it is sensitive to air . Therefore, it is typically handled and stored under specific conditions to maintain its stability and efficacy . It is soluble in organic solvents such as dimethylacetamide and benzene , and its reactions are usually carried out in these or similar solvents.

特性

IUPAC Name |

1-bromo-4-methanidylbenzene;bromozinc(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQDBIKHGQSYJU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzylzinc bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B1141847.png)

![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-methylethyl]amino]methylene]-beta-oxo-benzenepropanoic Acid Ethyl](/img/structure/B1141854.png)